1-chloro-4-(chloromethyl)-2-ethylbenzene
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Overview
Description
1-chloro-4-(chloromethyl)-2-ethylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a chloromethyl group at the fourth position, and an ethyl group at the second position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-(chloromethyl)-2-ethylbenzene can be synthesized through several methods. One common method involves the chlorination of 2-ethylbenzyl chloride. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-(chloromethyl)-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-chloro-4-(chloromethyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of 1-chloro-4-(chloromethyl)-2-ethylbenzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms and the chloromethyl group make the compound highly reactive towards nucleophilic substitution reactions. The presence of the ethyl group can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-(chloromethyl)benzene: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
1-chloro-2-ethylbenzene: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-chlorotoluene: Lacks both the chloromethyl and ethyl groups, making it less versatile in chemical synthesis.
Uniqueness
1-chloro-4-(chloromethyl)-2-ethylbenzene is unique due to the presence of both the chloromethyl and ethyl groups, which provide a balance of reactivity and steric effects. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
1378801-91-2 |
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Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
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